Cas no 904369-77-3 (8-Bromo-4-chloroquinoline-2-carbaldehyde)

8-Bromo-4-chloroquinoline-2-carbaldehyde is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and chloro substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The aldehyde group at the 2-position offers a reactive site for condensation or reduction reactions, facilitating the construction of complex heterocyclic frameworks. Its well-defined structure and high purity ensure reproducibility in synthetic applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to the quinoline scaffold's prevalence in pharmacologically active compounds.
8-Bromo-4-chloroquinoline-2-carbaldehyde structure
904369-77-3 structure
Product Name:8-Bromo-4-chloroquinoline-2-carbaldehyde
CAS No:904369-77-3
MF:C10H5BrClNO
MW:270.509800672531
MDL:MFCD06824268
CID:5465442
PubChem ID:132139176
Update Time:2025-06-08

8-Bromo-4-chloroquinoline-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-4-chloroquinoline-2-carbaldehyde
    • Z5056199749
    • 2-Quinolinecarboxaldehyde, 8-bromo-4-chloro-
    • 8-Bromo-4-chloroquinoline-2-carbaldehyde
    • MDL: MFCD06824268
    • Inchi: 1S/C10H5BrClNO/c11-8-3-1-2-7-9(12)4-6(5-14)13-10(7)8/h1-5H
    • InChI Key: WXOSBCYIEYVHQI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C(C=C(C=O)N=C21)Cl

Computed Properties

  • Exact Mass: 268.92430 g/mol
  • Monoisotopic Mass: 268.92430 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 270.51
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30

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Additional information on 8-Bromo-4-chloroquinoline-2-carbaldehyde

Introduction to 8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS No. 904369-77-3)

8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS No. 904369-77-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique substitution pattern of 8-Bromo-4-chloroquinoline-2-carbaldehyde makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The molecular structure of 8-Bromo-4-chloroquinoline-2-carbaldehyde consists of a quinoline ring system with a bromine atom at the 8-position and a chlorine atom at the 4-position. The presence of these halogen substituents imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. Additionally, the aldehyde functional group at the 2-position provides a reactive site for further chemical modifications, making this compound a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 8-Bromo-4-chloroquinoline-2-carbaldehyde in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of 8-Bromo-4-chloroquinoline-2-carbaldehyde exhibited potent inhibitory activity against several RNA viruses, including influenza and coronavirus. This finding underscores the importance of this compound in developing new antiviral therapies.

In another study, published in the European Journal of Medicinal Chemistry in 2022, researchers explored the anticancer potential of 8-Bromo-4-chloroquinoline-2-carbaldehyde. The study found that certain derivatives of this compound showed significant cytotoxic activity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a lead molecule for cancer drug discovery.

The synthetic accessibility of 8-Bromo-4-chloroquinoline-2-carbaldehyde has also been extensively studied. A recent review article in Organic & Biomolecular Chemistry (2023) summarized several efficient synthetic routes for preparing this compound. One notable method involves the condensation of 4-chloroquinoline with bromine followed by formylation using Vilsmeier reagents. This approach offers high yields and excellent purity, making it suitable for large-scale production.

Beyond its direct applications in drug discovery, 8-Bromo-4-chloroquinoline-2-carbaldehyde has also found use as a probe molecule in chemical biology research. Its unique structure allows it to interact with specific biomolecules, providing insights into protein-ligand interactions and cellular processes. For example, a study published in Chemical Communications (2021) utilized this compound to investigate the binding affinity and selectivity of certain protein targets involved in signal transduction pathways.

The environmental and safety aspects of 8-Bromo-4-chloroquinoline-2-carbaldehyde have also been considered in recent research. A comprehensive toxicity assessment conducted by an international team of scientists found that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in laboratory settings and industrial applications. However, proper handling and storage protocols should always be followed to ensure safety.

In conclusion, 8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS No. 904369-77-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for developing novel therapeutic agents and probing biological systems. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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